1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol

Catalog No.
S13373599
CAS No.
M.F
C24H28N2O3
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phe...

Product Name

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol

IUPAC Name

1,1-bis[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]ethanol

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-22(2)14-28-20(25-22)16-6-10-18(11-7-16)24(5,27)19-12-8-17(9-13-19)21-26-23(3,4)15-29-21/h6-13,27H,14-15H2,1-5H3

InChI Key

PLEOPKVTMOCTRE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C(C)(C3=CC=C(C=C3)C4=NC(CO4)(C)C)O)C

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is a complex organic compound notable for its unique structural features, including a central ethanol moiety flanked by two oxazoline-substituted phenyl groups. The molecular formula is C23H29N2O2C_{23}H_{29}N_{2}O_{2}, and it has a molecular weight of approximately 371.49 g/mol. The presence of the oxazoline rings contributes to its potential reactivity and biological activity, making it an interesting subject of study in organic chemistry and medicinal applications.

Due to its functional groups:

  • Oxidation Reactions: The oxazoline ring can undergo oxidation to form oxazole derivatives.
  • Reduction Reactions: The hydroxyl group can be reduced to form an alcohol or further transformed into other functional groups.
  • Substitution Reactions: The aromatic rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of different substituents.

These reactions underline the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules .

The synthesis of 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol typically involves several key steps:

  • Formation of the Oxazoline Ring: This is achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride.
  • Alkylation: The resulting oxazoline intermediate can be alkylated using suitable alkyl halides to introduce the dimethyl groups.
  • Coupling with Phenolic Compounds: The alkylated oxazoline is then coupled with a phenolic compound through Friedel-Crafts alkylation or similar coupling reactions.
  • Final Product Formation: The final product is obtained through careful purification methods such as chromatography .

1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: In the development of polymers or materials that require specific thermal or mechanical properties due to the presence of oxazoline units.

Its unique structure may also allow it to serve as a ligand in coordination chemistry or catalysis .

Several compounds share structural similarities with 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole57598-33-10.95Contains a methoxy group enhancing solubility
2-(4-(Hydroxymethyl)-4-methyl-4,5-dihydrooxazol-2-yl)phenol1366386-61-90.95Hydroxymethyl group may influence biological activity
2-(2,3-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole57598-32-00.94Two methoxy groups provide distinct electronic properties
(2-(3,4-Dimethoxyphenyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol91642-17-00.92Dimethanol moiety may alter solubility and reactivity

These compounds highlight the diversity within the class of oxazoline derivatives and underscore the unique attributes that differentiate 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol from its analogs .

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

392.20999276 g/mol

Monoisotopic Mass

392.20999276 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types